molecular formula C14H15N7O B2880118 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone CAS No. 1798661-76-3

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone

Cat. No. B2880118
CAS RN: 1798661-76-3
M. Wt: 297.322
InChI Key: MRALYVBVCLPZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains two important structural components: a 1,2,3-triazole ring and a pyrrolidine ring. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . It’s known for its stability and versatility in various chemical reactions . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. It’s a common structure found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of your compound would be characterized by the presence of the 1,2,3-triazole and pyrrolidine rings. These rings may influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The 1,2,3-triazole ring is known to participate in various chemical reactions due to the presence of multiple nitrogen atoms. It can act as a ligand in coordination chemistry, forming complexes with metals . The pyrrolidine ring can also undergo various reactions, such as N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by the presence of the 1,2,3-triazole and pyrrolidine rings. For example, the 1,2,3-triazole ring is known for its stability and resistance to oxidation and reduction .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Research by Thiruvalluvar et al. (2007) on a molecule with a similar triazole component highlighted its crystal structure, showcasing nearly planar quinoline units and specific dihedral angles that contribute to its stability through C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds within the crystal structure. Such insights can be relevant for understanding the solid-state properties and potential applications of similar compounds in materials science or as part of molecular assemblies with specific electronic or optical properties (Thiruvalluvar, Subramanyam, Butcher, & Mahalinga, 2007).

Antibacterial and Plant Growth Regulatory Activities

Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives, demonstrating the potential of triazole compounds in antibacterial and plant growth regulatory activities. This suggests that derivatives like 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone could also find applications in agriculture or as part of antimicrobial studies (Liu, Tao, Dai, Jin, & Fang, 2007).

Synthetic Methodologies and Catalysis

Research on the synthesis and characterization of compounds involving quinoxalinyl-pyridines and their catalytic behavior points towards the relevance of similar compounds in catalysis, particularly in reactions involving ethylene reactivity. This indicates potential applications in polymer science and catalytic processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).

Corrosion Inhibition

Ma et al. (2017) explored 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic media. The study demonstrates the utility of triazole compounds in industrial applications, particularly in protecting metals from corrosion, suggesting similar potential uses for the compound (Ma, Qi, He, Tang, & Lu, 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of your compound. For instance, if it’s used as a pharmaceutical, the 1,2,3-triazole and pyrrolidine rings could interact with biological targets in the body .

Safety and Hazards

The safety and hazards would depend on the specific properties of your compound. Generally, compounds containing 1,2,3-triazole rings should be handled with care as some of them can be explosive .

Future Directions

The 1,2,3-triazole and pyrrolidine rings are versatile structures in medicinal chemistry, so compounds containing these rings could have potential applications in drug discovery .

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c22-14(10-21-13-4-2-1-3-12(13)16-18-21)19-7-5-11(9-19)20-8-6-15-17-20/h1-4,6,8,11H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRALYVBVCLPZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.